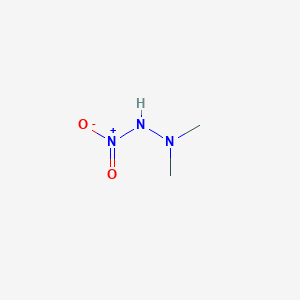![molecular formula C14H10O4 B14311762 2-Acetyl-9-methyl-7H-furo[3,2-g][1]benzopyran-7-one CAS No. 114460-34-3](/img/structure/B14311762.png)
2-Acetyl-9-methyl-7H-furo[3,2-g][1]benzopyran-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Acetyl-9-methyl-7H-furo3,2-gbenzopyran-7-one is a complex organic compound belonging to the class of furobenzopyran derivatives This compound is characterized by its unique fused ring structure, which includes a furan ring, a benzene ring, and a pyran ring The presence of acetyl and methyl groups further adds to its chemical diversity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetyl-9-methyl-7H-furo3,2-gbenzopyran-7-one typically involves the condensation of 2-benzoyl- and 2-(p-methoxybenzoyl)-3-methyl-5-acetyl-6-hydroxybenzofuran with sodium phenylacetate in the presence of acetic anhydride . Another method involves the condensation of 7-hydroxy-6-benzoyl-4,8-dimethylcoumarin with appropriate reagents . The reaction conditions often include the use of pyridine hydrochloride for demethylation and subsequent condensation with N,N-dialkyl-2-haloalkanamine hydrochlorides .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
2-Acetyl-9-methyl-7H-furo3,2-gbenzopyran-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as halogens, alkyl halides, and nitrating agents are used for substitution reactions.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted derivatives depending on the reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-Acetyl-9-methyl-7H-furo3,2-gbenzopyran-7-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of novel materials and as a chemical intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-acetyl-9-methyl-7H-furo3,2-gbenzopyran-7-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating enzyme activity and interacting with cellular receptors. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in oxidative stress pathways and inhibition of certain enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bergapten (4-methoxy-7H-furo 3,2-gbenzopyran-7-one) : Known for its phototoxic properties and used in phototherapy .
- Imperatorin (9-[(3-methyl-2-butenyl)oxy]-7H-furo 3,2-gbenzopyran-7-one) : Exhibits various biological activities, including anti-inflammatory and anticancer properties .
- Marmesin (2,3-dihydro-2-(1-hydroxy-1-methylethyl)-7H-furo 3,2-gbenzopyran-7-one) : Known for its antioxidant properties .
Uniqueness
2-Acetyl-9-methyl-7H-furo3,2-gbenzopyran-7-one is unique due to its specific acetyl and methyl substitutions, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
114460-34-3 |
|---|---|
Molekularformel |
C14H10O4 |
Molekulargewicht |
242.23 g/mol |
IUPAC-Name |
2-acetyl-9-methylfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C14H10O4/c1-7-13-9(3-4-12(16)18-13)5-10-6-11(8(2)15)17-14(7)10/h3-6H,1-2H3 |
InChI-Schlüssel |
UBAQOMNVOJXBKF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=CC3=C1OC(=C3)C(=O)C)C=CC(=O)O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


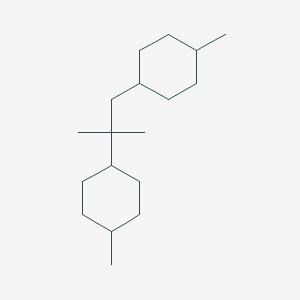
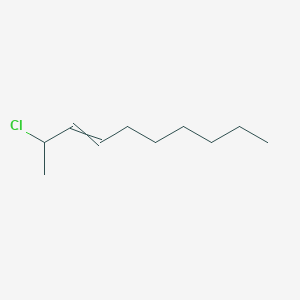
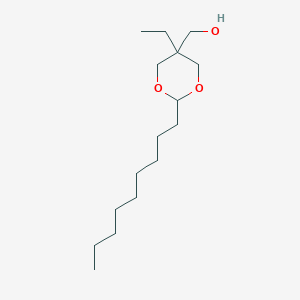
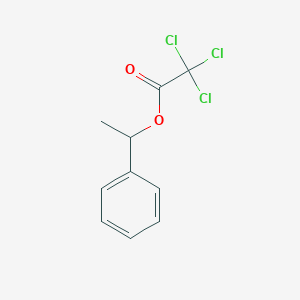
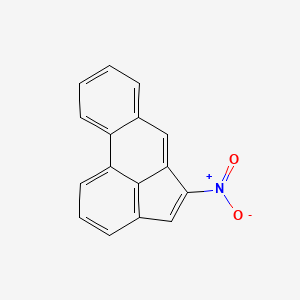
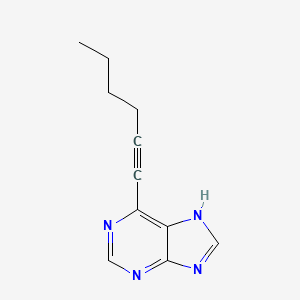
![4-[(E)-{[4-(Dimethylamino)phenyl]imino}methyl]-1-ethylquinolin-1-ium iodide](/img/structure/B14311713.png)
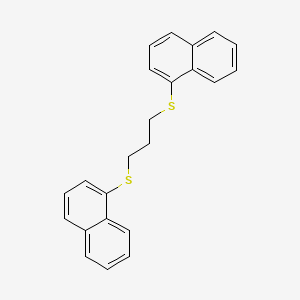
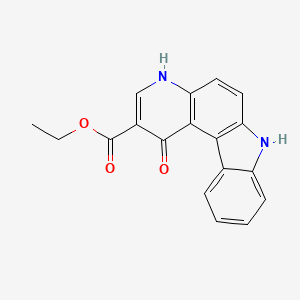
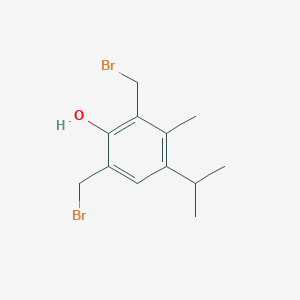
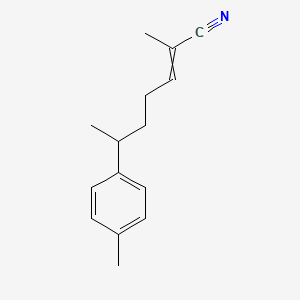
![[1]Benzopyrano[3,4-b][1,4]benzothiazin-6(12H)-one, 3-hydroxy-](/img/structure/B14311738.png)
